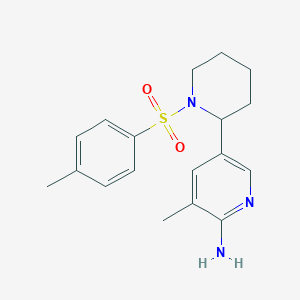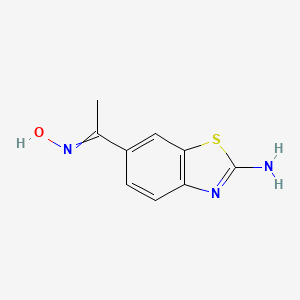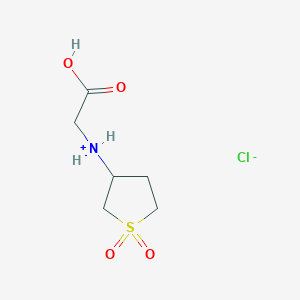![molecular formula C11H11N3O B11820838 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime typically involves the reaction of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include nitroso compounds, amines, and substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory and immune responses.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent. It is also being investigated for its role in modulating biological pathways related to oxidative stress and cell signaling.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The oxime group can also participate in redox reactions, modulating the oxidative state of cells and affecting various signaling pathways .
Comparación Con Compuestos Similares
1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime can be compared with other similar compounds, such as:
1-[4-(1H-imidazol-1-yl)phenyl]ethanone: This compound lacks the oxime group and has different reactivity and biological activity.
4-(1H-imidazol-1-yl)phenol: This compound has a hydroxyl group instead of an ethanone oxime group, leading to different chemical properties and applications.
1-[4-(1H-imidazol-1-yl)phenyl]methanamine:
The uniqueness of this compound lies in its combination of the imidazole ring and the oxime group, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9- |
Clave InChI |
XHUOZYQEOZTAJF-LCYFTJDESA-N |
SMILES isomérico |
C/C(=N/O)/C1=CC=C(C=C1)N2C=CN=C2 |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)


![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)



![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

